2-Methoxyphenyl methanesulfonate
Description
2-Methoxyphenyl methanesulfonate is an organic compound featuring a methoxyphenyl group bonded to a methanesulfonate ester. Its molecular formula is C₈H₁₀O₄S, with a molecular weight of 202.23 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactive sulfonate group and aromatic methoxy substituent. Its stability under standard conditions and compatibility with diverse reaction pathways make it valuable for constructing complex molecules .
Properties
Molecular Formula |
C8H10O4S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
(2-methoxyphenyl) methanesulfonate |
InChI |
InChI=1S/C8H10O4S/c1-11-7-5-3-4-6-8(7)12-13(2,9)10/h3-6H,1-2H3 |
InChI Key |
CSPLGDDGIJDAJS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OS(=O)(=O)C |
Canonical SMILES |
COC1=CC=CC=C1OS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methanesulfonate Esters with Aromatic Substituents
2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl Methanesulfonate
- Molecular Formula : C₁₅H₂₂O₆S
- Molecular Weight : 330.397 g/mol
- Key Features : Incorporates a tetrahydro-2H-pyran-4-yloxy group alongside the 2-methoxyphenyl moiety. This structural complexity enhances its utility in synthesizing specialized pharmaceuticals or agrochemicals.
- Applications : Used as a high-purity building block in targeted organic synthesis (e.g., drug candidates requiring stereochemical precision) .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |
|---|---|---|---|---|
| 2-Methoxyphenyl methanesulfonate | C₈H₁₀O₄S | 202.23 | 2-methoxyphenyl, methanesulfonate | Organic synthesis, pharmaceuticals |
| 2-(2-Methoxyphenyl)-... Methanesulfonate | C₁₅H₂₂O₆S | 330.40 | Tetrahydro-2H-pyran-4-yloxy, methoxyphenyl | Specialized drug synthesis |
2-(2-Hydroxyethoxy)ethyl Methanesulfonate
Inorganic Methanesulfonate Derivatives
Lead Methanesulfonate
Physicochemical Contrast :
- Stability : Lead methanesulfonate decomposes into toxic fumes (e.g., SOₓ) under heat, whereas organic methanesulfonates like this compound degrade into less hazardous byproducts.
- Reactivity : Lead derivatives participate in redox reactions, unlike the nucleophilic substitution pathways typical of organic sulfonates.
Compounds with Methoxyphenyl and Sulfonamide Groups
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate
Functional Group Analysis :
- The sulfonamide group in this compound enables hydrogen bonding, enhancing target binding in drug design—a property absent in simple methanesulfonate esters.
Piperazine Derivatives with 2-Methoxyphenyl Groups
Examples include HBK14-HBK19 (), which feature 2-methoxyphenyl-piperazine scaffolds.
- Key Differences : Piperazine rings introduce basic nitrogen sites, enabling interactions with neurotransmitter receptors (e.g., serotonin or dopamine).
- Research Findings: HBK15 (with a chloro-substituted phenoxy group) showed enhanced receptor affinity compared to non-halogenated analogs, highlighting the impact of substituents on bioactivity .
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